molecular formula C7H3ClFN B12975567 4-Chloro-3-ethynyl-5-fluoropyridine

4-Chloro-3-ethynyl-5-fluoropyridine

Cat. No.: B12975567
M. Wt: 155.55 g/mol
InChI Key: AYIBVHGVQHAHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-ethynyl-5-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C7H3ClFN. This compound is notable for its unique structure, which includes a chlorine atom, an ethynyl group, and a fluorine atom attached to a pyridine ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where 4-chloro-3-fluoropyridine undergoes substitution with an ethynylating agent under basic conditions . The reaction conditions often include the use of a strong base such as potassium hydroxide (KOH) and a suitable solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of 4-Chloro-3-ethynyl-5-fluoropyridine may involve large-scale nucleophilic substitution reactions, optimized for yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-ethynyl-5-fluoropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium hydroxide (KOH), dimethyl sulfoxide (DMSO)

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, bases like potassium carbonate (K2CO3)

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4)

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4)

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds .

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethynyl-5-fluoropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the ethynyl and fluorine groups can enhance the compound’s binding affinity and selectivity for its targets .

Properties

Molecular Formula

C7H3ClFN

Molecular Weight

155.55 g/mol

IUPAC Name

4-chloro-3-ethynyl-5-fluoropyridine

InChI

InChI=1S/C7H3ClFN/c1-2-5-3-10-4-6(9)7(5)8/h1,3-4H

InChI Key

AYIBVHGVQHAHIJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=CC(=C1Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.